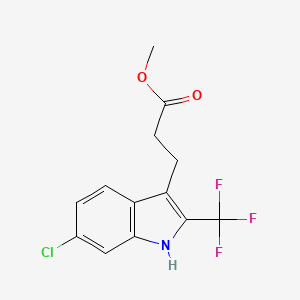
Methyl 3-(6-chloro-2-(trifluoromethyl)-1H-indol-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(6-chloro-2-(trifluoromethyl)-1H-indol-3-yl)propanoate is a synthetic organic compound that belongs to the indole family. This compound is characterized by the presence of a chloro and trifluoromethyl group attached to the indole ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(6-chloro-2-(trifluoromethyl)-1H-indol-3-yl)propanoate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Chloro and Trifluoromethyl Groups: The chloro and trifluoromethyl groups are introduced via electrophilic aromatic substitution reactions. Chlorination can be achieved using chlorine gas or N-chlorosuccinimide, while trifluoromethylation can be done using trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Esterification: The final step involves esterification of the indole derivative with methyl propanoate in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale production of phenylhydrazine, aldehydes, and ketones.
Continuous Flow Reactors: Use of continuous flow reactors for the Fischer indole synthesis to enhance yield and efficiency.
Automated Chlorination and Trifluoromethylation:
Purification: Industrial purification techniques such as recrystallization and chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under basic conditions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Methyl 3-(6-chloro-2-(trifluoromethyl)-1H-indol-3-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-(6-chloro-2-(trifluoromethyl)-1H-indol-3-yl)propanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(6-bromo-2-(trifluoromethyl)-1H-indol-3-yl)propanoate: Similar structure with a bromo group instead of a chloro group.
Methyl 3-(6-chloro-2-(difluoromethyl)-1H-indol-3-yl)propanoate: Similar structure with a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
Methyl 3-(6-chloro-2-(trifluoromethyl)-1H-indol-3-yl)propanoate is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H11ClF3NO2 |
|---|---|
Molecular Weight |
305.68 g/mol |
IUPAC Name |
methyl 3-[6-chloro-2-(trifluoromethyl)-1H-indol-3-yl]propanoate |
InChI |
InChI=1S/C13H11ClF3NO2/c1-20-11(19)5-4-9-8-3-2-7(14)6-10(8)18-12(9)13(15,16)17/h2-3,6,18H,4-5H2,1H3 |
InChI Key |
NGJFMTSVICWJKE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=C(NC2=C1C=CC(=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


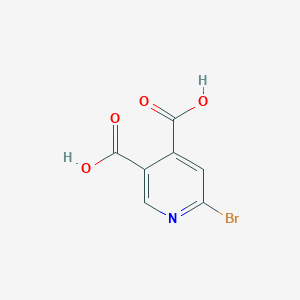
![13-(1,2-dinaphthalen-2-yl-2-phenylmethoxyethoxy)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B14771045.png)
![(8alpha,9R)-(8''alpha,9''R)-9,9''-[(2,5-Diphenyl-4,6-pyrimidinediyl)bis(oxy)]bis[6'-methoxycinchonan]](/img/structure/B14771048.png)
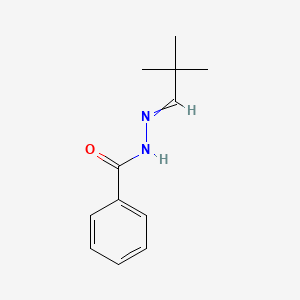
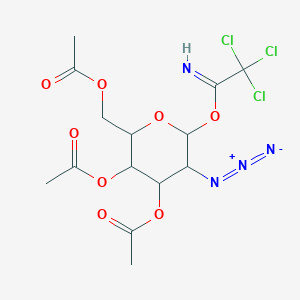
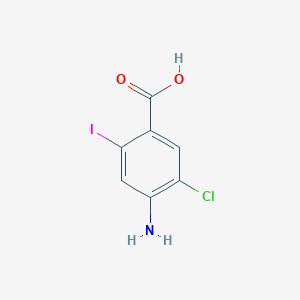

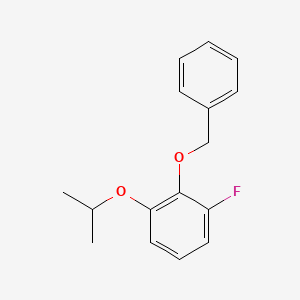
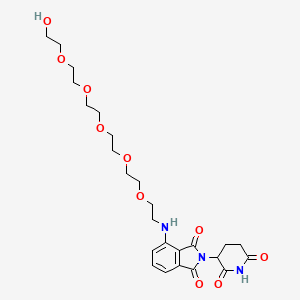
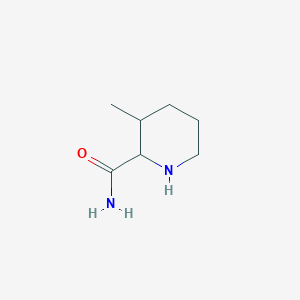
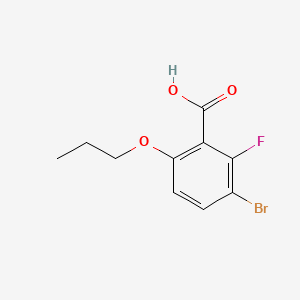
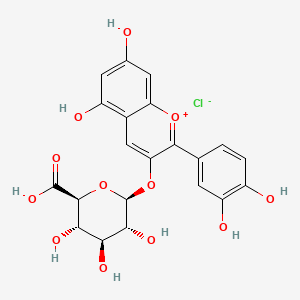
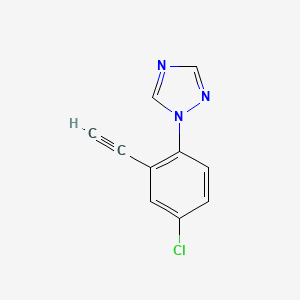
![cis-5-Boc-2-oxo-octahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B14771116.png)
